1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Positional isomerism Nitrobenzoyl orientation Structure-activity relationship

1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (CAS 898434-86-1, molecular formula C₂₁H₂₆N₆O₃, molecular weight 410.5 g/mol) is a synthetic small molecule built on a piperazin-1-ylpyridazine scaffold bearing an azepane substituent and a 3-nitrobenzoyl moiety. The piperazin-1-ylpyridazine chemotype has been validated across multiple target classes, including human dCTP pyrophosphatase 1 (dCTPase) inhibitors and stearoyl-CoA desaturase-1 (SCD1) inhibitors, establishing this scaffold as a privileged structure for lead discovery.

Molecular Formula C21H26N6O3
Molecular Weight 410.478
CAS No. 898434-86-1
Cat. No. B2946400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
CAS898434-86-1
Molecular FormulaC21H26N6O3
Molecular Weight410.478
Structural Identifiers
SMILESC1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C21H26N6O3/c28-21(17-6-5-7-18(16-17)27(29)30)26-14-12-25(13-15-26)20-9-8-19(22-23-20)24-10-3-1-2-4-11-24/h5-9,16H,1-4,10-15H2
InChIKeyJZLMFQLRCMSSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{6-[4-(3-Nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (CAS 898434-86-1): Structural Identity and Procurement-Relevant Classification


1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (CAS 898434-86-1, molecular formula C₂₁H₂₆N₆O₃, molecular weight 410.5 g/mol) is a synthetic small molecule built on a piperazin-1-ylpyridazine scaffold bearing an azepane substituent and a 3-nitrobenzoyl moiety [1]. The piperazin-1-ylpyridazine chemotype has been validated across multiple target classes, including human dCTP pyrophosphatase 1 (dCTPase) inhibitors and stearoyl-CoA desaturase-1 (SCD1) inhibitors, establishing this scaffold as a privileged structure for lead discovery [2][3]. The compound's 3-nitro substitution pattern distinguishes it from its 2-nitro and 4-nitro positional isomers, which may confer differential target engagement profiles.

Why In-Class Substitution of 1-{6-[4-(3-Nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane Risks Experimental Failure


The piperazin-1-ylpyridazine scaffold is exquisitely sensitive to substitution pattern, ring size, and electronics, making generic interchange among analogs unreliable. Within the SCD1 inhibitor series, subtle structural modifications to the piperazinylpyridazine core resulted in over 100-fold shifts in cellular IC₅₀ values in HepG2 assays [1]. Similarly, dCTPase inhibitor lead optimization demonstrated that changes to the terminal ring system dramatically altered target selectivity over related nucleotide pyrophosphatases [2]. The 3-nitrobenzoyl orientation, seven-membered azepane ring, and pyridazine connectivity of this specific compound represent a unique three-dimensional pharmacophore that cannot be assumed to recapitulate the binding profile of close analogs such as 2-nitro or 4-nitro isomers, N-phenyl pyridazin-3-amine variants (e.g., CHEMBL1326878), or benzoyl-substituted derivatives bearing smaller heterocycles.

Quantitative Differentiation Evidence for 1-{6-[4-(3-Nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane vs. Closest Analogs


3-Nitro vs. 2-Nitro vs. 4-Nitro Positional Isomerism: Electronic and Steric Differentiation

The 3-nitro substitution on the benzoyl ring places the electron-withdrawing nitro group at the meta position relative to the carbonyl, generating a distinct electrostatic potential surface compared to the 2-nitro (ortho) and 4-nitro (para) isomers. In the closely related arylpiperazine α₁-adrenergic receptor ligand series, the position of ring substituents on the terminal aryl group altered receptor binding affinity by 5- to 50-fold depending on the substitution pattern [1]. The 3-nitro isomer presents the nitro group in a geometry that avoids the intramolecular hydrogen-bonding potential of the ortho isomer while maintaining a dipole moment distinct from the para isomer, as reflected in the computed XLogP3-AA value of 2.7 for this compound [2]. No direct head-to-head pharmacological comparison of the three nitro positional isomers has been published for the azepane-pyridazine-piperazine series.

Positional isomerism Nitrobenzoyl orientation Structure-activity relationship

Azepane (7-Membered Ring) vs. N-Phenyl Pyridazin-3-Amine: Conformational and Steric Differentiation

Replacement of the azepane ring in the target compound with an N-phenyl group yields 6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine (CHEMBL1326878), representing the closest structurally characterized analog with a distinct ring system at the pyridazine 3-position. The azepane ring introduces a saturated seven-membered cyclic amine with greater conformational自由度 (pseudorotational flexibility) than the planar aromatic N-phenyl substituent [1]. In the SCD1 inhibitor series, the nature of the terminal amine substituent on the pyridazine core was a critical determinant of both potency and metabolic stability: compound 49 (XEN103) with optimized terminal substitution achieved mSCD1 IC₅₀ = 14 nM and HepG2 IC₅₀ = 12 nM, while close analogs with alternative ring systems showed >100-fold reduced cellular potency [2]. CHEMBL1326878 has been registered in ChEMBL but lacks published pharmacological data for direct comparison.

Azepane ring Conformational flexibility Ring size SAR

Hydrogen Bond Acceptor/Donor Profile and Rotatable Bond Count: Physicochemical Differentiation from Camonsertib and LP-922761 (Same Molecular Formula Isomers)

The target compound shares its molecular formula (C₂₁H₂₆N₆O₃) with the clinical-stage ATR kinase inhibitor camonsertib (RP-3500) and the AAK1 inhibitor LP-922761, yet these are structurally distinct chemotypes with divergent biological targets [1]. The target compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors (computed by PubChem) with only 3 rotatable bonds, compared to camonsertib which contains a primary amide and a different heterocyclic core arrangement [2]. This difference in H-bond donor count (0 vs. ≥1) affects membrane permeability potential and solubility profile. Camonsertib demonstrates ATR IC₅₀ = 1 nM with >2,000-fold selectivity over ATM, DNA-PK, and PI3Kα [1], while LP-922761 shows AAK1 IC₅₀ = 4.8 nM (enzyme) and 7.6 nM (cellular) . These data illustrate that identical molecular formula does not predict biological target or potency, underscoring the need for compound-specific procurement.

Molecular isomerism Physicochemical properties Drug-likeness

Piperazin-1-ylpyridazine Scaffold: Validated Multi-Target Privileged Structure with Metabolic Stability Challenges

The piperazin-1-ylpyridazine core of the target compound has been independently validated as a productive scaffold in at least two distinct target families. In the dCTPase inhibitor program, lead compounds from this series increased dCTPase thermal stability, displayed outstanding selectivity over related nucleotide pyrophosphatases, and synergized with cytidine analogues against leukemic cells [1]. In the SCD1 inhibitor program, compound 49 (XEN103) achieved mSCD1 IC₅₀ = 14 nM, HepG2 IC₅₀ = 12 nM, and in vivo ED₅₀ = 0.8 mg/kg, demonstrating oral bioavailability [2]. However, a dedicated structure-metabolism relationship study of piperazin-1-ylpyridazines revealed that this scaffold class suffers from rapid in vitro intrinsic clearance in liver microsome assays, necessitating careful optimization of metabolic stability [3]. The target compound, with its 3-nitrobenzoyl and azepane modifications, represents a specific substitution pattern within this scaffold family, though no direct stability or potency data for this precise compound have been published.

Privileged scaffold Metabolic stability Multi-target pharmacology

Recommended Research and Procurement Scenarios for 1-{6-[4-(3-Nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane Based on Differentiated Evidence


Systematic Nitro Position SAR Campaigns on the Piperazinyl-Pyridazine-Azepane Scaffold

This compound serves as the 3-nitro (meta) representative in a systematic positional isomer set (2-nitro, 3-nitro, 4-nitro) for probing the effect of nitro group orientation on target binding. The piperazin-1-ylpyridazine scaffold has demonstrated sensitivity to aryl substitution geometry in both α₁-adrenergic receptor and SCD1 inhibitor series, where positional isomerism altered potency by 5- to >100-fold [1]. Procurement of all three isomers enables rigorous SAR analysis that cannot be achieved through computational prediction alone. The compound's 0 H-bond donor count (PubChem computed) and moderate lipophilicity (XLogP3-AA = 2.7) make it compatible with standard cell-based screening workflows at typical DMSO concentrations [2].

Azepane Ring vs. Alternative Cyclic Amine Screening for Target Engagement and Selectivity Profiling

The seven-membered azepane ring distinguishes this compound from analogs bearing smaller rings (pyrrolidine, piperidine) or planar aromatic amines (N-phenyl, as in CHEMBL1326878). The azepane introduces a protonatable tertiary amine (predicted pKa ~9-10) that can form charge-reinforced hydrogen bonds or ionic interactions with acidic residues in target proteins. In the SCD1 inhibitor series, the terminal amine substituent was a critical driver of both cellular potency and oral bioavailability, with XEN103 achieving ED₅₀ = 0.8 mg/kg in vivo [1]. Researchers screening a ring-size or amine-basicity library should include this compound as the azepane representative.

Multi-Target Screening Against Nucleotide Pyrophosphatases and Lipid Metabolism Enzymes

Based on the demonstrated activity of piperazin-1-ylpyridazine derivatives against both dCTPase (thermal stabilization, synergy with cytidine analogues) and SCD1 (nanomolar cellular potency), this compound is a rational inclusion in screening decks targeting nucleotide metabolism enzymes and lipid desaturases [1][2]. The 3-nitrobenzoyl group may engage the phosphate-binding or substrate-recognition pockets of NPP family enzymes via its electron-deficient aromatic ring. Researchers should note that class-level metabolic instability (rapid microsomal clearance) has been reported for piperazin-1-ylpyridazines and plan follow-up stability assays for any confirmed hits [3].

Isomer-Specific Procurement Verification Using CAS Number Authentication

Because this compound shares its molecular formula (C₂₁H₂₆N₆O₃) with the clinical ATR inhibitor camonsertib (ATR IC₅₀ = 1 nM) and the AAK1 inhibitor LP-922761 (AAK1 IC₅₀ = 4.8 nM), procurement must be verified by CAS number (898434-86-1) and orthogonal analytical methods to exclude isomer contamination [1][2]. LC-MS alone is insufficient to distinguish these isomers. Recommended identity confirmation includes ¹H NMR comparison with the PubChem-deposited structure and HPLC retention time consistency. This verification protocol is essential when the compound is used in target-based assays where camonsertib or LP-922761 contamination could produce false-positive ATR or AAK1 inhibitory signals.

Quote Request

Request a Quote for 1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.